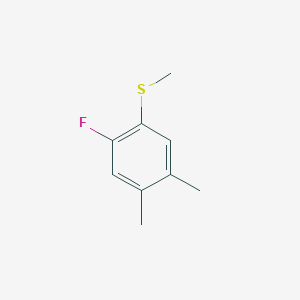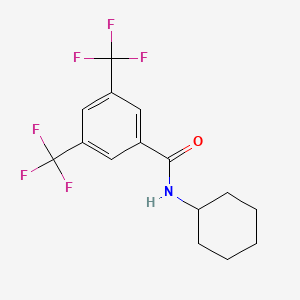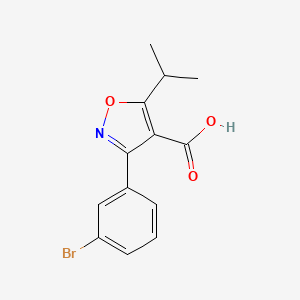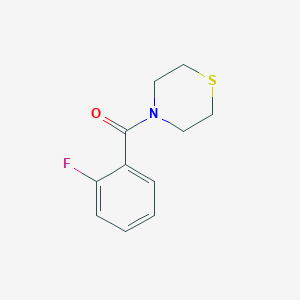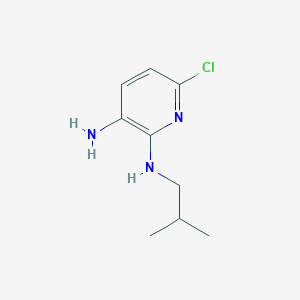
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyridine ring and an ethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate typically involves multiple steps, starting with the preparation of the pyridine derivative. The ethoxy group is introduced through an etherification reaction, followed by the formation of the enamine structure. The final step involves the formation of the sesquifumarate salt through a reaction with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(5-Methoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate
- (E)-4-(5-Propoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate
Uniqueness
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C36H48N4O14 |
|---|---|
Poids moléculaire |
760.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
InChI |
InChI=1S/2C12H18N2O.3C4H4O4/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;3*5-3(6)1-2-4(7)8/h2*4,6,8-10,13H,3,5,7H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b2*6-4+;3*2-1+ |
Clé InChI |
UOUXHFHOWBGQEI-CORBUEMKSA-N |
SMILES isomérique |
CCOC1=CN=CC(=C1)/C=C/CCNC.CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOC1=CN=CC(=C1)C=CCCNC.CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







